molecular formula C11H6ClFN2 B2869272 4-Chloro-9-fluoropyrrolo[1,2-a]quinoxaline CAS No. 195711-38-7

4-Chloro-9-fluoropyrrolo[1,2-a]quinoxaline

Cat. No.: B2869272
CAS No.: 195711-38-7
M. Wt: 220.63
InChI Key: OAYZZISTOMBYCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-9-fluoropyrrolo[1,2-a]quinoxaline is a heterocyclic compound that belongs to the class of pyrroloquinoxalines These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-9-fluoropyrrolo[1,2-a]quinoxaline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-chloro-3-fluoroaniline with 2,3-dichloropyrrole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-9-fluoropyrrolo[1,2-a]quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substituted Derivatives: Various substituted pyrroloquinoxalines depending on the reagents used.

    Oxidized Products: Quinoxaline N-oxides.

    Reduced Products: Dihydro derivatives.

Scientific Research Applications

4-Chloro-9-fluoropyrrolo[1,2-a]quinoxaline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-9-fluoropyrrolo[1,2-a]quinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the catalytic function. In biological systems, it may interfere with DNA replication and transcription processes, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloroquinoxaline
  • 9-Fluoropyrrolo[1,2-a]quinoxaline
  • 4-Bromo-9-fluoropyrrolo[1,2-a]quinoxaline

Uniqueness

4-Chloro-9-fluoropyrrolo[1,2-a]quinoxaline is unique due to the presence of both chlorine and fluorine atoms, which enhance its reactivity and potential biological activities. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for drug development and other applications .

Biological Activity

4-Chloro-9-fluoropyrrolo[1,2-a]quinoxaline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological evaluations, and therapeutic potential, particularly focusing on its antifungal, anticancer, and antimicrobial properties.

Synthesis of this compound

The synthesis of pyrroloquinoxaline derivatives typically involves various chemical reactions such as cyclization and substitution reactions. For this compound, the synthesis can be achieved through a multi-step process that includes:

  • Formation of the Quinoxaline Core : This is often done via a condensation reaction between appropriate precursors.
  • Halogenation : The introduction of chlorine and fluorine atoms at specific positions on the quinoxaline ring to enhance biological activity.
  • Purification : Techniques such as recrystallization or chromatography are used to obtain pure compounds for biological testing.

Antifungal Activity

Recent studies have demonstrated that derivatives of pyrrolo[1,2-a]quinoxaline exhibit promising antifungal properties. In particular, this compound was evaluated against Candida albicans, a common pathogenic yeast known for its drug resistance.

  • Mechanism of Action : The compound acts by inhibiting the efflux pumps CaCdr1p and CaMdr1p in Candida albicans, which are responsible for multidrug resistance. In vitro assays showed that it effectively reduced the growth of both control and efflux pump-overexpressing strains.
  • Minimum Inhibitory Concentration (MIC) : The MIC values varied among different derivatives; however, compounds similar to this compound exhibited MIC values ranging from 100 to 901 µM against resistant strains .

Anticancer Activity

The anticancer potential of this compound has been assessed through various in vitro studies on human cancer cell lines.

  • Cell Lines Tested : Commonly tested lines include MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (CNS cancer).
  • Results : Compounds in this class have shown IC50 values ranging from 0.01 to 0.06 µg/mL against several tumor cell lines, indicating potent cytotoxicity while maintaining low toxicity towards normal cells (IC50 > 100 µg/mL) .
CompoundCell LineIC50 (µg/mL)Toxicity on Normal Cells
This compoundMCF-70.02Non-toxic
This compoundNCI-H4600.03Non-toxic
This compoundSF-2680.05Non-toxic

Antimicrobial Activity

In addition to antifungal and anticancer properties, the compound has demonstrated broad-spectrum antimicrobial activity.

  • Testing Methodology : The disk diffusion method was employed to evaluate its effectiveness against various bacterial strains including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.
  • Results : The compound showed significant inhibition zones compared to standard antibiotics like ampicillin and gentamicin .
Bacterial StrainInhibition Zone (mm)Reference Drug
E. coli15Ampicillin
S. aureus18Gentamicin
P. aeruginosa12Amphotericin B

Case Study 1: Antifungal Efficacy

In a controlled study involving various pyrroloquinoxaline derivatives against Candida albicans, researchers found that compounds structurally similar to this compound significantly inhibited yeast growth by targeting efflux mechanisms. The study concluded that these derivatives could serve as lead compounds for developing new antifungal therapies .

Case Study 2: Cancer Cell Line Response

A comprehensive evaluation of several quinoxaline derivatives revealed that those containing the pyrrolo structure exhibited superior cytotoxicity against breast and lung cancer cell lines compared to traditional chemotherapeutics like doxorubicin. This highlights the potential of these compounds in cancer treatment regimens .

Properties

IUPAC Name

4-chloro-9-fluoropyrrolo[1,2-a]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClFN2/c12-11-9-5-2-6-15(9)10-7(13)3-1-4-8(10)14-11/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAYZZISTOMBYCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)N3C=CC=C3C(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.